molecular formula C10H12BrNO B1335837 2-bromo-N-(3,5-dimethylphenyl)acetamide CAS No. 349120-86-1

2-bromo-N-(3,5-dimethylphenyl)acetamide

Cat. No. B1335837
M. Wt: 242.11 g/mol
InChI Key: TXCXOCFROXZADI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-bromo-N-(3,5-dimethylphenyl)acetamide has been explored in various studies. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved experimental and theoretical methods, including the use of Gaussian09 software for molecular structure optimization and vibrational frequency analysis . Similarly, N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide were synthesized and subjected to extensive spectroscopic investigations, with structural, thermodynamical, and vibrational characteristics determined through ab initio and DFT studies . These studies provide insights into the synthesis processes and the influence of substituents on the acetamide group.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various computational methods. The optimized molecular structure and vibrational frequencies of the benzoxazole derivative were investigated, and the stability of the molecule was analyzed using NBO analysis . For the dichloroacetamide derivatives, the most stable conformer was determined by PES scan, and normal coordinate analysis was carried out to understand the fundamental modes of vibration . These analyses contribute to a deeper understanding of the molecular structure and electronic interactions within similar compounds.

Chemical Reactions Analysis

The reactivity of related acetamide compounds has been studied, revealing interesting chemical behaviors. For example, the reaction of 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide in 2,2-dimethoxypropane was found to proceed via a radical-anion radical chain mechanism . This provides valuable information on the reactivity of brominated acetamides and the potential for radical-based synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of related acetamide compounds have been characterized through various experimental and computational techniques. The first hyperpolarizability of the benzoxazole derivative suggests its suitability for nonlinear optical (NLO) studies, and its broad-spectrum antimicrobial activity was confirmed through microbiological testing . The dichloroacetamide derivatives' computed values for frontier molecular orbitals and intramolecular electronic interactions were in good agreement with experimental data, indicating the reliability of computational methods in predicting physical and chemical properties .

Scientific Research Applications

  • Chemical Synthesis

    • Application : “2-bromo-N-(3,5-dimethylphenyl)acetamide” is a chemical compound with the CAS Number: 349120-86-1 . It is used in the field of chemical synthesis .
    • Method of Application : The specific methods of application or experimental procedures for this compound in chemical synthesis are not provided in the available resources .
    • Results or Outcomes : The outcomes of using this compound in chemical synthesis are not specified in the available resources .
  • Pharmacological Activities

    • Application : There has been research into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . While “2-bromo-N-(3,5-dimethylphenyl)acetamide” is not specifically mentioned, it may have similar applications due to its structural similarity.
    • Method of Application : The research involved synthesizing a series of phenoxy oxazolines beginning with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .
    • Results or Outcomes : The outcomes of this research are not specified in the available resources .

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for "2-bromo-N-(3,5-dimethylphenyl)acetamide" .

properties

IUPAC Name

2-bromo-N-(3,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCXOCFROXZADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392267
Record name 2-bromo-N-(3,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3,5-dimethylphenyl)acetamide

CAS RN

349120-86-1
Record name 2-bromo-N-(3,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SZ Siddiqui, A Rehman, MA Abbasi, N Abbas… - Pak. J. Pharm …, 2013 - researchgate.net
A series of new N-substituted derivatives of 5-benzyl-1, 3, 4-oxadiazole-2yl-2′′-sulfanyl acetamide (6a-n) were synthesized in three phases. The first phase involved the sequentially …
Number of citations: 27 www.researchgate.net
E Pitta, O Balabon, MK Rogacki, J Gómez… - European Journal of …, 2017 - Elsevier
During the construction of bioactive molecules, regioselective alkylation of heterocyclic, N/O ambident nucleophiles is a frequently encountered synthetic transformation. In this …
Number of citations: 6 www.sciencedirect.com
MV Patel, T Kolasa, K Mortell… - Journal of medicinal …, 2006 - ACS Publications
The goal of this study was to identify a structurally distinct D 4 -selective agonist with superior oral bioavailability to our first-generation clinical candidate 1a (ABT-724) for the potential …
Number of citations: 54 pubs.acs.org
E Pitta, MK Rogacki, O Balabon, S Huss… - Journal of Medicinal …, 2016 - ACS Publications
In this study, a new series of more than 60 quinoline derivatives has been synthesized and evaluated against Mycobacterium tuberculosis (H37Rv). Apart from the SAR exploration …
Number of citations: 49 pubs.acs.org
S Muzaffar, W Shahid, N Riaz, M Saleem, M Ashraf… - Bioorganic …, 2021 - Elsevier
Hunting small molecules as anti-inflammatory agents/drugs is an expanding and successful approach to treat several inflammatory diseases such as cancer, asthma, arthritis, and …
Number of citations: 16 www.sciencedirect.com
M Batool, A Tajammal, F Farhat, F Verpoort… - International Journal of …, 2018 - mdpi.com
A new series of 1,3,4-oxadiazoles derivatives was synthesized, characterized, and evaluated for their in vitro and in vivo anti-thrombotic activity. Compounds (3a–3i) exhibited significant …
Number of citations: 28 www.mdpi.com
E Pitta - 2017 - repository.uantwerpen.be
Chapter 7 Page 1 Faculteit Farmaceutische, Biomedische en Diergeneeskundige Wetenschappen Departement Farmaceutische Wetenschappen Medicinale Chemie Structural …
Number of citations: 0 repository.uantwerpen.be

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